2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with fluorophenyl and oxadiazole moieties. The trifluoromethyl (CF₃) group on the oxadiazole ring introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions . Its synthesis typically involves multi-step reactions, including cyclization of oxazolones or triazinones under reflux conditions with arylhydrazines and sodium acetate, followed by recrystallization from ethanol or dimethylformamide (DMF) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N6O2/c22-15-6-4-12(5-7-15)16-9-17-20(32)30(26-11-31(17)28-16)10-18-27-19(29-33-18)13-2-1-3-14(8-13)21(23,24)25/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGJBMYGFHDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Structural Conformation and Crystallinity
Evidence from isostructural compounds (e.g., 4 and 5 in ) reveals that halogen substitutions (Cl vs. F) minimally affect molecular conformation but induce slight adjustments in crystal packing . Single-crystal diffraction studies of related compounds show planar molecular geometries with perpendicular fluorophenyl groups, a feature likely conserved in the target compound .
Bioactivity and Target Interactions
Table 2: Bioactivity Profile Comparison
Analytical and Computational Insights
- Chromatographic Behavior : The trifluoromethyl group enhances aromaphilicity, likely increasing retention times in SWCNT columns compared to ethoxy-substituted analogs .
- Similarity Metrics : Tanimoto and Dice indices (MACCS/Morgan fingerprints) classify the target compound within clusters of kinase inhibitors and epigenetic modulators .
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